

Olmesartan Medoxomil Impurity C: A Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: Olmesartan medoxomil impurity C

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Abstract

Olmesartan medoxomil, an angiotensin II receptor blocker, is a widely prescribed antihypertensive agent. The control of impurities in the active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy. Among these is **Olmesartan medoxomil impurity C**, also identified as the olefinic or dehydro impurity. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this specific process-related and degradation impurity. It consolidates data from forced degradation studies, details relevant experimental protocols, and outlines the known formation pathways, offering a critical resource for professionals in drug development and quality control.

Introduction to Olmesartan Medoxomil Impurity C

Olmesartan medoxomil impurity C is a known related substance of Olmesartan medoxomil. It is primarily formed through the dehydration of the tertiary alcohol group on the imidazole ring of the parent molecule. Its presence in the drug substance is monitored and controlled to ensure the quality and safety of the final drug product.

Chemical Profile:

- Systematic Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate[1][2][3]

- Common Names: Olmesartan medoxomil olefinic impurity, Dehydro Olmesartan medoxomil[1][2][3]
- CAS Number: 879562-26-2[1][2][3]
- Molecular Formula: $C_{29}H_{28}N_6O_5$ [1][2][3]
- Molecular Weight: 540.57 g/mol

Stability Profile of Olmesartan Medoxomil and Formation of Impurity C

Comprehensive forced degradation studies have been conducted on Olmesartan medoxomil to understand its intrinsic stability and degradation pathways, which are crucial for identifying the conditions under which impurity C may form. These studies expose the drug substance to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Olmesartan medoxomil has demonstrated significant degradation under acidic, basic, and oxidative conditions. Conversely, it shows relative stability under thermal and photolytic stress. [4][5][6] The formation of impurity C is a result of dehydration, a reaction that can be catalyzed by acidic conditions and heat.

Summary of Forced Degradation Studies on Olmesartan Medoxomil

The following table summarizes the typical outcomes of forced degradation studies on Olmesartan medoxomil, highlighting the conditions that may lead to the formation of impurities, including impurity C.

Stress Condition	Reagents and Conditions	Observation
Acid Hydrolysis	1N HCl at 60°C	Significant degradation observed. [4] [7]
Base Hydrolysis	1N NaOH at 60°C	Significant degradation observed. [4] [7]
Oxidation	3% H ₂ O ₂ at 60°C	Significant degradation observed. [4] [7]
Thermal Degradation	60°C	The drug was found to be relatively stable. [4]
Photolytic Degradation	As per ICH Q1B guidelines	The drug was found to be stable. [4]
Water Hydrolysis	Room temperature for 48 hours	The drug was found to be relatively stable. [4]

Solution Stability

A study on the solution stability of Olmesartan medoxomil and its impurities, including impurity C, was conducted. Spiked and unspiked sample solutions were stored in tightly capped volumetric flasks at room temperature for 48 hours. The content of impurity C showed no significant changes during this period, indicating its stability in the tested solution for up to 48 hours.[\[4\]](#)[\[8\]](#)

Recommended Storage Conditions

Based on available data for Olmesartan medoxomil and general best practices for handling pharmaceutical reference standards, the following storage conditions are recommended for **Olmesartan medoxomil impurity C**:

- Temperature: Store in a refrigerator at 2°C to 8°C.
- Light: Protect from light by storing in a dark place.
- Moisture: Preserve in well-closed containers to protect from moisture.[\[9\]](#)

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of stability. The following sections describe a typical experimental protocol for forced degradation studies and the analytical method used for impurity detection.

Forced Degradation Study Protocol

This protocol outlines the stress conditions applied to Olmesartan medoxomil to induce degradation and identify potential impurities like impurity C.

- **Preparation of Stock Solution:** Prepare a stock solution of Olmesartan medoxomil in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
- **Acid Degradation:** Mix the stock solution with 1N HCl and heat at 60°C. Withdraw samples at appropriate time intervals. Neutralize the samples with 1N NaOH before analysis.
- **Base Degradation:** Mix the stock solution with 1N NaOH and heat at 60°C. Withdraw samples at appropriate time intervals. Neutralize the samples with 1N HCl before analysis.
- **Oxidative Degradation:** Mix the stock solution with 3% H₂O₂ and heat at 60°C. Withdraw samples at appropriate time intervals.
- **Thermal Degradation:** Keep the solid drug substance in an oven at 60°C for a specified period (e.g., 10 days). Also, reflux the drug solution at 60°C.
- **Photolytic Degradation:** Expose the solid drug substance and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

Stability-Indicating Analytical Method (RP-HPLC)

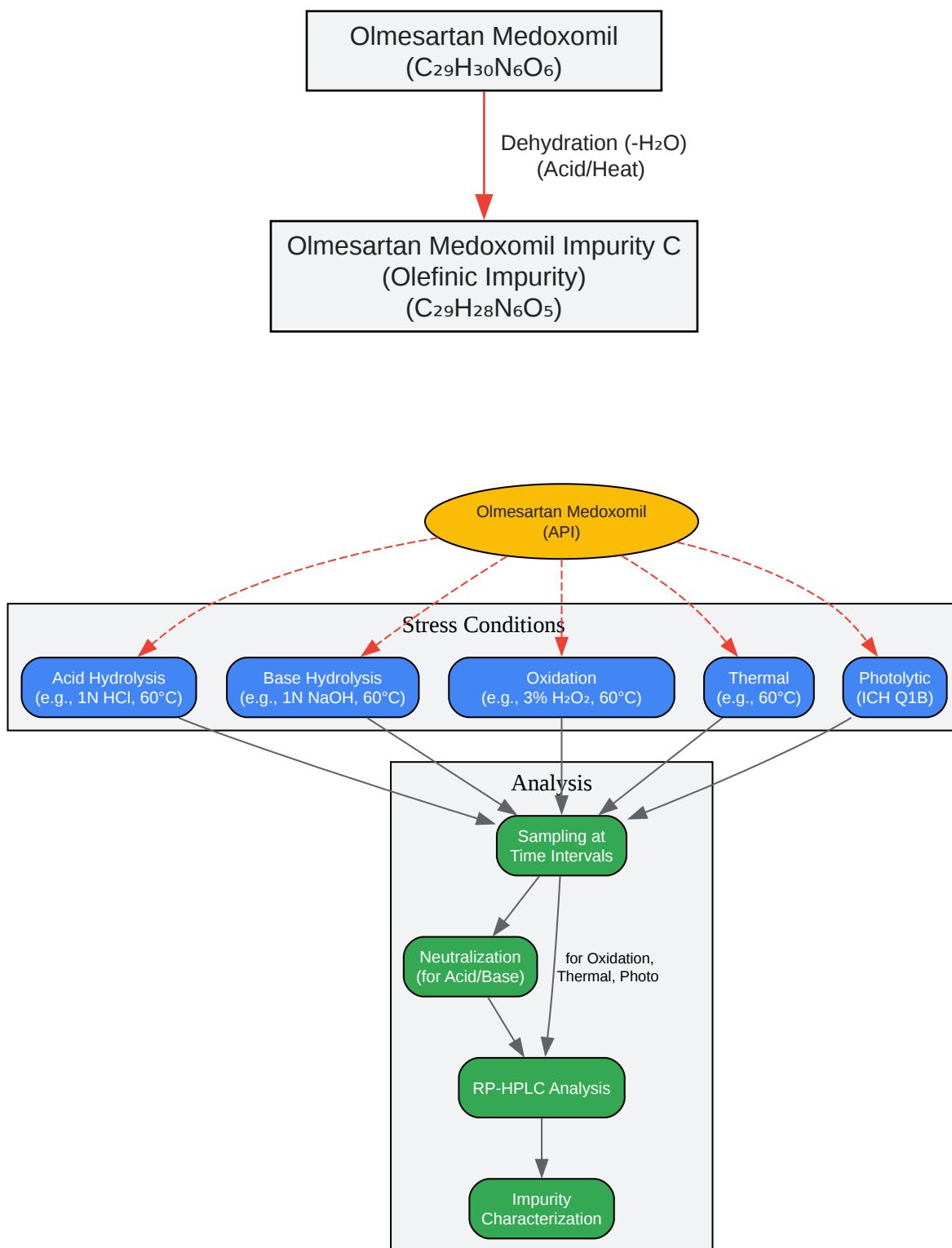
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating and quantifying Olmesartan medoxomil from its impurities, including impurity C.

Parameter	Typical Conditions
HPLC System	Waters HPLC with a photodiode array detector[8]
Column	Symmetry C18, 150 mm x 4.6 mm, 5μ particle size[4][6]
Mobile Phase A	Phosphate buffer
Mobile Phase B	Acetonitrile and Milli-Q water[4][6]
Detection Wavelength	UV detection
Flow Rate	Variable, typically around 1.0 mL/min
Injection Volume	10 μL
Column Temperature	40°C

Visualizations

Formation Pathway of Impurity C

The following diagram illustrates the formation of **Olmesartan medoxomil impurity C** from the parent drug via dehydration.



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